molecular formula C9H14O2 B1311411 8-Methylene-1,4-dioxaspiro[4.5]decane CAS No. 51656-90-7

8-Methylene-1,4-dioxaspiro[4.5]decane

Cat. No. B1311411
Key on ui cas rn: 51656-90-7
M. Wt: 154.21 g/mol
InChI Key: BCWKBPCNPHCCQS-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

A mixture of KO-tBu (7.4 g, 65.9 mmol) and bromo(methyl)triphenylphosphorane (21.6 g, 60.5 mmol) in ether (100 mL) was refluxed for 0.5 h. Then a solution of 1,4-dioxaspiro[4.5]decan-8-one (6.24 g, 40.0 mmol) in ether (100 mL) was added dropwise during 1.5 h. The reaction mixture was stirred for 2 h, cooled to rt, filtered and the filtrate was concentrated. The residue was purified by silica gel chromatography (EtOAc/hexane) to afford 8-methylene-1,4-dioxaspiro[4.5]decane (1.5 g) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.62-4.74 (2H, m), 3.98 (4H, s), 2.30 (4H, dd, J=7.03, 6.02 Hz), 1.66-1.77 (4H, m).
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
bromo(methyl)triphenylphosphorane
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O([C:3]([CH3:6])([CH3:5])[CH3:4])[K].BrP(C)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[O:28]1[C:32]2([CH2:37]CC(=O)C[CH2:33]2)[O:31][CH2:30][CH2:29]1>CCOCC>[CH2:4]=[C:3]1[CH2:6][CH2:37][C:32]2([O:31][CH2:30][CH2:29][O:28]2)[CH2:33][CH2:5]1

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
O([K])C(C)(C)C
Name
bromo(methyl)triphenylphosphorane
Quantity
21.6 g
Type
reactant
Smiles
BrP(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
6.24 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C=C1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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